Cas no 26488-24-4 (Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)-)
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)-
- Cyclo(D-Phe-L-Pro)
- Cyclo(L-prolyl-D-phenylalanyl)
- cyclo-L-Phe-L-Pro
- phenylalanyl-prolyl diketopiperazine
- [ "" ]
- SCHEMBL18311480
- HMS1702K07
- DTXSID401347318
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)-
- 26488-24-4
- Oprea1_746677
- QZBUWPVZSXDWSB-NEPJUHHUSA-N
- (3R,8aS)-3-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (3R,8aS)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- (3R,8aS)-Cyclo(phenylalanylprolyl)
- FS-8686
- (3R,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- AKOS000739488
- L-Phe-L-Pro lactam
- CHEMBL499995
- (3R, 8aS)-3-benzyl-2, 3, 6, 7, 8, 8a-hexahydropyrrolo[1, 2-a]pyrazine-1, 4-dione
- STL565776
-
- Inchi: 1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12+/m1/s1
- InChI Key: QZBUWPVZSXDWSB-NEPJUHHUSA-N
- SMILES: O=C1[C@@H](CC2C=CC=CC=2)NC([C@@H]2CCCN21)=O
Computed Properties
- Exact Mass: 244.12100
- Monoisotopic Mass: 244.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4A^2
- XLogP3: 1.4
Experimental Properties
- Color/Form: Oil
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 153-157 ºC
- Boiling Point: 509.5°Cat760mmHg
- Flash Point: 262°C
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 49.41000
- LogP: 0.98520
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB31240-5mg |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)- |
26488-24-4 | 95% | 5mg |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AB31240-10mg |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)- |
26488-24-4 | 95% | 10mg |
$344.00 | 2024-04-20 | |
| TargetMol Chemicals | TN6040-1 ml * 10 mm |
Cyclo(D-Phe-L-Pro) |
26488-24-4 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
| TargetMol Chemicals | TN6040-5 mg |
Cyclo(D-Phe-L-Pro) |
26488-24-4 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN6040-1 mL * 10 mM (in DMSO) |
Cyclo(D-Phe-L-Pro) |
26488-24-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-506239-250mg |
Cyclo(D-Phe-L-Pro), |
26488-24-4 | 250mg |
¥2369.00 | 2023-09-05 | ||
| TargetMol Chemicals | TN6040-5mg |
Cyclo(D-Phe-L-Pro) |
26488-24-4 | 5mg |
¥ 3090 | 2024-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506239-250 mg |
Cyclo(D-Phe-L-Pro), |
26488-24-4 | 250MG |
¥2,369.00 | 2023-07-11 |
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- Related Literature
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Haidi Li,Junyou Li,Jie Chao,Zixin Zhang,Chuanguang Qin Org. Chem. Front. 2022 9 946
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Luis M. De Leon Rodriguez,Andreas J. Weidkamp,Margaret A. Brimble Org. Biomol. Chem. 2015 13 6906
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B. M. Rajesh,Javed Iqbal,N. Jagadeesh Babu,Ashwini Nangia CrystEngComm 2007 9 860
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4. N.m.r. assignments, conformation, and absolute configuration of ditryptophenaline and model dioxopiperazinesCatherine M. Maes,Maria Potgieter,Pieter S. Steyn J. Chem. Soc. Perkin Trans. 1 1986 861
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5. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathwaysPascal Belin,Mireille Moutiez,Sylvie Lautru,Jér?me Seguin,Jean-Luc Pernodet,Muriel Gondry Nat. Prod. Rep. 2012 29 961
Additional information on Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)-
Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro-3-(phenylmethyl)-, (3R,8aS)-: A Comprehensive Overview
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)- is a complex organic compound with the CAS registry number 26488-24-4. This compound belongs to the class of bicyclic heterocycles and has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. The Pyrrolo[1,2-a]pyrazine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyrazine ring. The hexahydro designation indicates that the compound contains six hydrogen atoms in a reduced state within the bicyclic framework. The (phenylmethyl) substituent attached at position 3 introduces additional complexity and functionality to the molecule.
Recent studies have highlighted the importance of bicyclic heterocycles like Pyrrolo[1,2-a]pyrazine derivatives in medicinal chemistry and materials science. The (3R,8aS) stereochemistry of this compound plays a crucial role in determining its physical and chemical properties. Stereoisomerism is a key factor in drug design, as it can significantly influence bioavailability and pharmacokinetics. Researchers have explored the synthesis of this compound through various methodologies, including ring-closing metathesis and multi-component reactions. These methods have enabled the efficient construction of the bicyclic framework while maintaining stereochemical integrity.
The phenylmethyl group attached to the bicyclic system introduces aromaticity and enhances the compound's electronic properties. This feature makes it an attractive candidate for applications in optoelectronics and organic electronics. Recent advancements in materials science have demonstrated that such compounds can serve as building blocks for designing novel semiconducting materials with tailored electronic characteristics. For instance, studies have shown that Pyrrolo[1,2-a]pyrazine derivatives can exhibit excellent charge transport properties when incorporated into organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs).
In the realm of medicinal chemistry, Pyrrolo[1,2-a]pyrazine derivatives have been investigated for their potential as kinase inhibitors and anticancer agents. The unique topology of the bicyclic system allows for favorable interactions with target proteins, making it a promising scaffold for drug development. Recent research has focused on optimizing the substituents on the bicyclic core to enhance binding affinity and selectivity. For example, modifications to the phenylmethyl group have been shown to significantly improve the compound's inhibitory activity against specific kinases involved in cancer progression.
The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives has also been optimized to address challenges related to scalability and cost-effectiveness. Traditional methods often involve multi-step procedures with low yields; however, modern approaches leveraging catalytic asymmetric synthesis have enabled more efficient routes to enantiomerically pure compounds. These advancements are critical for transitioning from laboratory-scale synthesis to industrial production.
Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns. Such computational studies are essential for predicting how modifications to the molecule will affect its properties and behavior in different environments.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(phenylmethyl)-(3R,8aS)- is a versatile compound with significant potential across multiple disciplines. Its unique structure and stereochemistry make it an ideal candidate for exploring new frontiers in medicinal chemistry and materials science. As research continues to uncover its full potential, this compound is poised to play a critical role in advancing both scientific understanding and practical applications.
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